molecular formula C25H23BrN2O3 B10928339 4-bromo-1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-bromo-1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10928339
M. Wt: 479.4 g/mol
InChI Key: JBJPJMMFHQPKHJ-UHFFFAOYSA-N
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Description

3-{[4-BROMO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-BROMO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.

    Methoxylation: Introduction of methoxy groups can be done using methanol in the presence of a catalyst.

    Etherification: The final step involves the formation of the ether linkage, typically through a nucleophilic substitution reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-BROMO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-{[4-BROMO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 3-{[4-BROMO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by either inhibiting or activating them, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-BROMO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER
  • 3-{[4-CHLORO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER

Uniqueness

The uniqueness of 3-{[4-BROMO-3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C25H23BrN2O3

Molecular Weight

479.4 g/mol

IUPAC Name

4-bromo-3,5-bis(3-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23BrN2O3/c1-29-20-10-4-7-17(13-20)16-28-25(19-9-6-12-22(15-19)31-3)23(26)24(27-28)18-8-5-11-21(14-18)30-2/h4-15H,16H2,1-3H3

InChI Key

JBJPJMMFHQPKHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

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